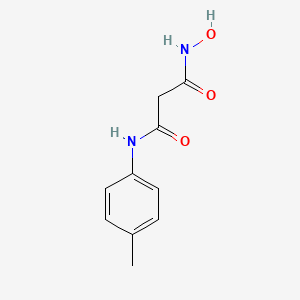

N'-hydroxy-N-(4-methylphenyl)propanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a chemical compound with the CAS Number: 885372-05-4 . It has a molecular weight of 208.22 and its IUPAC name is N1-hydroxy-N~3~- (4-methylphenyl)malonamide .

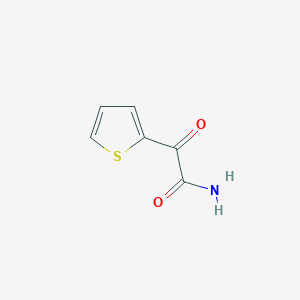

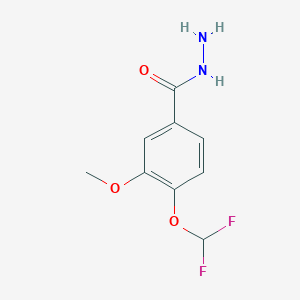

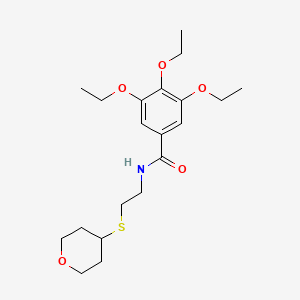

Molecular Structure Analysis

The molecular formula of “N’-hydroxy-N-(4-methylphenyl)propanediamide” is C10H12N2O3 . The InChI key, which provides information about the 3D structure of the molecule, is VHNVQPPINOACNR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data .Aplicaciones Científicas De Investigación

1. Biocatalysis in Drug Metabolism

N'-hydroxy-N-(4-methylphenyl)propanediamide's applications in biocatalysis for drug metabolism are significant. A study by Zmijewski et al. (2006) demonstrated the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of drugs for structural characterization. This approach is crucial in understanding drug metabolism and supporting clinical investigations (Zmijewski et al., 2006).

2. Neurotoxicological Evaluation

Research by Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of serotonergic neurotoxins, contributing to our understanding of drug-induced neurotoxicity and the role of this compound analogues in these processes (Zhao et al., 1992).

3. Metabolism and Detectability in Urine

A study by Welter et al. (2014) investigated the metabolism and detectability of amphetamine-type stimulants, including compounds related to this compound, in rat urine. This research is crucial for understanding drug metabolism and developing methods for drug testing in clinical and forensic toxicology (Welter et al., 2014).

4. Synthetic Chemistry Applications

The work of Tsunoda et al. (1991) on the reactions of methoxynaphthalenes with malonamide, resulting in compounds like this compound, illustrates the compound's importance in synthetic chemistry, particularly in the creation of novel organic compounds (Tsunoda et al., 1991).

Safety and Hazards

Propiedades

IUPAC Name |

N'-hydroxy-N-(4-methylphenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-2-4-8(5-3-7)11-9(13)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNVQPPINOACNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate](/img/structure/B2361473.png)

![methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2361475.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)

![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![Tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)